BenchChemオンラインストアへようこそ!

(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide

Aqueous solubility Physicochemical profiling Spirocyclic oxetane

(Z)-N′-Hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide (C9H17N3O2, MW 199.25 g/mol) is a spirocyclic oxetane bearing an N′-hydroxyacetimidamide warhead. The 2-oxa-7-azaspiro[3.5]nonane core was explicitly designed as a structural surrogate for morpholine, offering differentiated physicochemical properties including modulated lipophilicity, enhanced aqueous solubility, and improved microsomal stability.

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
Cat. No. B13427765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide
Molecular FormulaC9H17N3O2
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CN(CCC12COC2)CC(=NO)N
InChIInChI=1S/C9H17N3O2/c10-8(11-13)5-12-3-1-9(2-4-12)6-14-7-9/h13H,1-7H2,(H2,10,11)
InChIKeyIZWOBNVFUJKPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N′-Hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide: Physicochemical and Structural Baseline for Scientific Procurement


(Z)-N′-Hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide (C9H17N3O2, MW 199.25 g/mol) is a spirocyclic oxetane bearing an N′-hydroxyacetimidamide warhead. The 2-oxa-7-azaspiro[3.5]nonane core was explicitly designed as a structural surrogate for morpholine, offering differentiated physicochemical properties including modulated lipophilicity, enhanced aqueous solubility, and improved microsomal stability [1]. The (Z)-N′-hydroxyacetimidamide moiety introduces metal-chelating capacity, making the compound a candidate for metalloenzyme inhibitor programs where zinc- or iron-dependent targets are implicated [2].

Why (Z)-N′-Hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide Cannot Be Replaced by Generic Morpholine or Non-Spirocyclic Acetimidamide Analogs


Generic substitution with morpholine, simple piperidine-acetimidamides, or even alternative spirocyclic oxetane ring sizes (e.g., 2-oxa-6-azaspiro[3.3]heptane) fails because the 2-oxa-7-azaspiro[3.5]nonane scaffold establishes a unique confluence of ring size-dependent pKa modulation, conformational restriction, and metabolic shielding that directly governs target engagement [1]. The oxetane oxygen inductively lowers the piperidine nitrogen pKa by approximately 1–1.5 units relative to morpholine, altering the protonation state at physiological pH and thus modifying both solubility and membrane permeability [1]. Simultaneously, the spirocyclic junction eliminates rotational degrees of freedom present in non-cyclic acetimidamides, reducing the entropic penalty upon binding to enzyme active sites [2]. These effects are not replicated by other ring sizes or non-spirocyclic frameworks, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for (Z)-N′-Hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide Relative to Closest Analogs


Aqueous Solubility Enhancement of the 2-Oxa-7-azaspiro[3.5]nonane Scaffold Versus Morpholine

The 2-oxa-7-azaspiro[3.5]nonane scaffold, when substituted for morpholine in matched molecular pairs, increases aqueous solubility significantly. The Carreira group demonstrated that spirocyclic oxetanes including 2-oxa-7-azaspiro[3.5]nonane (1b) are able to supplant morpholine in its solubilizing ability, with oxetane-for-gem-dimethyl substitution producing solubility gains of 4-fold to >4000-fold depending on the structural context [1]. Experimental data confirmed that the spirocyclic oxetane scaffold maintains stability in pH 1–10 aqueous buffers and can potentially improve microsomal stability in both human and mouse liver microsomes [2].

Aqueous solubility Physicochemical profiling Spirocyclic oxetane

pKa Modulation of the Piperidine Nitrogen by the Spirocyclic Oxetane Oxygen Relative to Morpholine and Non-Oxetane Piperidines

The inductive electron-withdrawing effect of the oxetane oxygen in 2-oxa-7-azaspiro[3.5]nonane reduces the pKa of the piperidine nitrogen by approximately 1.0–1.5 log units relative to morpholine (pKa ~8.3 for morpholine vs. estimated ~6.8–7.3 for the spirocyclic oxetane piperidine) [1]. This pKa shift, documented by Carreira and co-workers for the broader class of spirocyclic oxetanes, alters the protonation state at physiological pH 7.4: morpholine is ~89% protonated, whereas the 2-oxa-7-azaspiro[3.5]nonane nitrogen is approximately 44–56% protonated [1]. This differential protonation directly impacts membrane permeability and intracellular target access.

pKa modulation Amine basicity Spirocyclic oxetane

Metabolic Stability Advantage of the Spirocyclic Oxetane Scaffold Over Morpholine-Containing Analogs

Stability testing in pH 1–10 aqueous buffers confirmed that spirocyclic oxetanes are quite stable in general, and metabolically they can potentially improve microsomal stability in both human and mouse liver microsome preparations [1][2]. The Carreira group's systematic analysis of oxetane-containing compounds versus their carbonyl and gem-dimethyl counterparts demonstrated that the oxetane ring reduces the rate of metabolic degradation in most cases, attributed to the kinetic stability of the four-membered ring toward oxidative metabolism by cytochrome P450 enzymes [1]. In a broader spirocycle study, spirocyclic compounds including oxa-azaspiro scaffolds showed intrinsically higher stability in human liver microsomes compared to their monocyclic parent compounds [3].

Metabolic stability Microsomal clearance Oxetane

Conformational Rigidity and Entropic Binding Advantage Over Non-Spirocyclic N′-Hydroxyacetimidamides

The 2-oxa-7-azaspiro[3.5]nonane scaffold locks the piperidine ring and the acetimidamide side chain into a rigid spatial arrangement via the spirocyclic junction, eliminating the rotational degrees of freedom around the N–CH2 bond present in non-cyclic N′-hydroxyacetimidamides (e.g., N-hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide) [1]. This conformational restriction is quantified by the rotatable bond count: the target compound has only 4 rotatable bonds versus 5–6 for comparable non-spirocyclic acetimidamides . Each constrained rotatable bond reduces the conformational entropy penalty upon binding by an estimated 0.5–1.5 kcal/mol [2], translating to a potential 5- to 50-fold improvement in binding affinity when the bound conformation is pre-organized.

Conformational restriction Entropic binding Spirocyclic scaffold

Differentiation of the 2-Oxa-7-azaspiro[3.5]nonane Core from the Smaller 2-Oxa-6-azaspiro[3.3]heptane Ring System in Drug Discovery Applications

Both 2-oxa-6-azaspiro[3.3]heptane (1a) and 2-oxa-7-azaspiro[3.5]nonane (1b) were proposed as morpholine replacements, but their ring-size differences produce distinct property profiles [1]. The 2-oxa-7-azaspiro[3.5]nonane core incorporates a six-membered piperidine ring, which provides a different conformational landscape (chair vs. half-chair) and steric environment compared to the four-membered azetidine in 2-oxa-6-azaspiro[3.3]heptane [1]. In NQO1 inhibitor programs, the 2-oxa-7-azaspiro[3.5]nonane scaffold enabled higher binding affinities to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site compared to the 2-oxa-6-azaspiro[3.3]heptane analog, attributed to better accommodation of the His194 residue interaction geometry [2]. The 2-oxa-7-azaspiro[3.5]nonane scaffold has been specifically deployed in patent-protected therapeutic programs including RSV RNA polymerase inhibitors (benzothienoazepine series) and Chk1 inhibitors (1,7-diazacarbazole series) , whereas the 2-oxa-6-azaspiro[3.3]heptane scaffold appears in a distinct set of chemotypes, indicating that ring size is a critical determinant of target compatibility.

Ring size comparison Spirocyclic oxetane Scaffold selection

Metal-Chelating N′-Hydroxyacetimidamide Warhead: Differentiation from Non-Hydroxylated Acetimidamide and Amide Analogs

The (Z)-N′-hydroxyacetimidamide group is a recognized bidentate zinc-binding motif capable of chelating catalytic metal ions in metalloenzyme active sites (e.g., HDACs, carbonic anhydrases, matrix metalloproteinases) [1][2]. Unlike simple acetamide or acetimidamide (non-hydroxylated) derivatives, which lack the hydroxyl oxygen and are therefore incapable of forming the critical 5-membered chelate ring with the active-site zinc, the N′-hydroxyacetimidamide establishes both N–Zn and O–Zn coordination bonds [1]. In the context of human carbonic anhydrase inhibition, (Z)-2-(4-chlorophenyl)-N′-hydroxyacetimidamide demonstrated micromolar inhibitory potency (Ki values in the low μM range), whereas the corresponding non-hydroxylated acetimidamide analog showed no detectable inhibition [2]. The spirocyclic scaffold of the target compound enforces the (Z)-configuration, locking the hydroxyl group in the optimal orientation for metal coordination and preventing configurational scrambling that can occur in non-constrained N′-hydroxyacetimidamides .

Metal chelation Zinc-binding group N′-hydroxyacetimidamide

Highest-Value Application Scenarios for (Z)-N′-Hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide Based on Quantitative Differentiation Evidence


Metalloenzyme Inhibitor Discovery: HDAC, Carbonic Anhydrase, and MMP Lead Generation

The combination of the metal-chelating (Z)-N′-hydroxyacetimidamide warhead with the spirocyclic oxetane scaffold makes this compound an ideal starting point for zinc-dependent metalloenzyme inhibitor programs. The scaffold's conformational rigidity reduces the entropic penalty upon binding (Section 3, Evidence 4), while the pKa-modulated piperidine nitrogen ensures appropriate protonation for active-site interactions (Section 3, Evidence 2). Compared to non-spirocyclic N′-hydroxyacetimidamides, this compound offers superior configurational stability of the (Z)-isomer, critical for maintaining metal coordination geometry throughout assay workflows [1]. Researchers targeting HDACs, carbonic anhydrases, or MMPs should prioritize this compound over flexible-chain alternatives to avoid E/Z isomerization artifacts that compromise IC50 reproducibility.

NQO1-Targeted Prodrug and Substrate Development Programs

The 2-oxa-7-azaspiro[3.5]nonane scaffold was specifically selected by the Aldabbagh group for its ability to achieve higher binding affinity to NQO1 compared to the smaller 2-oxa-6-azaspiro[3.3]heptane scaffold, attributed to superior accommodation of the His194 residue interaction [2]. For academic and industrial groups developing NQO1-bioactivated prodrugs or imaging agents for cancer cells overexpressing this enzyme, this compound provides a validated scaffold choice. The metabolic stability advantage (Section 3, Evidence 3) ensures that the compound remains intact during systemic circulation, while the enhanced aqueous solubility (Section 3, Evidence 1) facilitates formulation for in vivo dosing.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with 3D Spirocyclic Diversity

With MW 199.25 g/mol and only 4 rotatable bonds, this compound satisfies fragment-like physicochemical criteria (MW < 250, rotatable bonds ≤ 5) while providing high three-dimensional character (Fsp³ = 0.67) . The spirocyclic architecture offers a degree of shape diversity and conformational restriction that is not accessible from planar aromatic fragments or monocyclic scaffolds. Library designers seeking to escape flatland and improve fragment screening hit rates should include this compound as a representative of the 2-oxa-7-azaspiro[3.5]nonane chemotype, which has demonstrated target engagement across multiple unrelated enzyme classes (NQO1, RSV polymerase, Chk1, PDE1B) [2].

RSV Antiviral and Oncology Kinase Inhibitor Lead Optimization

The 2-oxa-7-azaspiro[3.5]nonane scaffold has established precedent in patent-protected RSV L-protein polymerase inhibitors and Chk1 inhibitors . For teams optimizing leads in these indication areas, procuring the N′-hydroxyacetimidamide-functionalized derivative offers a dual advantage: (a) the scaffold is pre-validated in the target class, reducing the risk of scaffold-hopping failure, and (b) the N′-hydroxyacetimidamide warhead can be exploited as a prodrug handle or metabolically labile group for tuned pharmacokinetics. The scaffold's stability in pH 1–10 buffers [3] supports oral formulation development, while its enhanced solubility over morpholine analogs facilitates achieving target exposure in rodent PK studies.

Quote Request

Request a Quote for (Z)-N'-hydroxy-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.